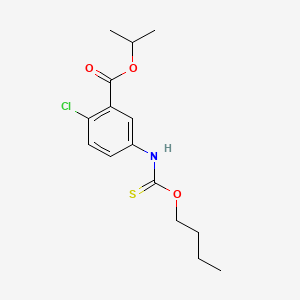
Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxythioxomethyl group. The final step involves esterification with 1-methylethyl alcohol under acidic conditions. Common reagents used in these reactions include thionyl chloride, butyl mercaptan, and isopropanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-hydroxy-3,5-dimethyl-, methyl ester
- Benzoic acid, 2-chloro-, ethyl ester
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
135812-38-3 |
|---|---|
Molecular Formula |
C15H20ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
propan-2-yl 5-(butoxycarbothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-4-5-8-19-15(21)17-11-6-7-13(16)12(9-11)14(18)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21) |
InChI Key |
UJSWOJPSCGHQNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















